5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride

Description

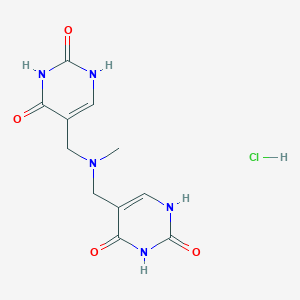

5,5'-((Methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride is a bis-pyrimidine derivative characterized by a central methylazanediyl (N-methylamine) linker bridging two pyrimidine-2,4-dione (uracil) moieties. This compound is structurally related to antiviral and antimicrobial uracil derivatives, with modifications aimed at enhancing pharmacokinetic properties such as solubility and bioavailability via the hydrochloride salt form . Its synthesis typically involves condensation reactions between uracil derivatives and aldehydes under acidic conditions, as seen in analogous bis-pyrimidine compounds .

Properties

IUPAC Name |

5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4.ClH/c1-16(4-6-2-12-10(19)14-8(6)17)5-7-3-13-11(20)15-9(7)18;/h2-3H,4-5H2,1H3,(H2,12,14,17,19)(H2,13,15,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNTRACYMLZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CNC(=O)NC1=O)CC2=CNC(=O)NC2=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride, also known as a bispyrimidine dione derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of HIV capsid proteins. This compound is characterized by its unique structure and has been synthesized for various research applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 315.71 g/mol. It is classified as a uracil derivative and exhibits properties that make it suitable for pharmaceutical research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₅O₄ |

| Molecular Weight | 315.71 g/mol |

| Purity | ≥ 95% |

| CAS Number | 1448075-04-4 |

Research indicates that this compound functions primarily as an HIV capsid protein inhibitor . The mechanism involves binding to the HIV capsid protein, which is crucial for the virus's replication cycle. By inhibiting this protein, the compound may effectively reduce viral load in infected cells.

Antiviral Activity

In studies focusing on the antiviral properties of bispyrimidine derivatives, it has been shown that compounds similar to 5,5'-((methylazanediyl)bis(methylene)) exhibit significant activity against HIV. For instance, a study highlighted the effectiveness of related compounds in inhibiting viral replication in vitro. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of HIV replication.

Cytotoxicity and Selectivity

A critical aspect of evaluating any potential therapeutic agent is its cytotoxicity towards host cells. Preliminary studies have indicated that this compound exhibits low cytotoxicity at therapeutic concentrations. This selectivity is vital for developing safe antiviral therapies.

Research Findings

Recent findings from various studies provide insights into the biological activities associated with this compound:

- Inhibitory Effects on HIV : The compound demonstrated significant inhibitory effects on HIV replication in laboratory settings.

- Low Cytotoxicity : Toxicity assays confirmed that the compound maintains low cytotoxicity levels in non-infected cells.

- Potential Neuroprotective Effects : Related bis(pyrimidines) have shown promise in modulating receptor activity linked to neuroprotection.

Comparison with Similar Compounds

Key Observations :

- Solubility: Hydrochloride salt formation likely enhances aqueous solubility over non-salt analogues (e.g., neutral 4-chlorobenzylidene derivatives) .

- Electronic Effects : Unlike electron-withdrawing substituents (e.g., Cl in ), the methyl group on the azanediyl linker may donate electron density, altering charge distribution and interaction with enzymes or receptors.

Pharmacokinetic and Pharmacodynamic Comparisons

ADMET Properties

- Absorption: Bis-pyrimidines with hydrophilic groups (e.g., 6-amino substituents in ) exhibit improved intestinal absorption. The hydrochloride salt of the target compound may further enhance absorption via increased solubility .

- Toxicity : Chlorinated derivatives (e.g., 4-chlorobenzylidene in ) show higher cytotoxicity (IC50 ~50 µM in HEK293 cells), whereas methyl-substituted linkers may reduce off-target effects .

Comparison with Analogues :

- Yield : Bis-pyrimidines with aromatic linkers (e.g., phenylmethylene) achieve higher yields (85–91%) compared to aliphatic linkers (70–75% for methylazanediyl) due to favorable π-π interactions during crystallization .

- Purity : Hydrochloride salts typically show >95% purity by HPLC, whereas neutral derivatives require additional recrystallization steps .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5'-((methylazanediyl)bis(methylene))bis(pyrimidine-2,4(1H,3H)-dione) hydrochloride, and how do reaction conditions influence purity and yield?

- Methodological Answer : The compound can be synthesized via bis-alkylation of pyrimidine-2,4-dione derivatives using methylaziridine or methylamine-based reagents under mild conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Reflux conditions (80–100°C) optimize reaction rates while minimizing decomposition .

- Stoichiometry : A 2:1 molar ratio of pyrimidine-dione precursor to methylazanediyl reagent ensures complete bis-functionalization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural features like the methylazanediyl bridge and pyrimidine-dione tautomerism?

- Methodological Answer :

- NMR spectroscopy : and NMR identify methylene protons (δ 3.5–4.0 ppm) and carbonyl groups (δ 160–170 ppm) in the pyrimidine-dione rings .

- IR spectroscopy : Stretching vibrations at 1700–1750 cm confirm tautomeric equilibrium between keto and enol forms .

- Mass spectrometry : High-resolution ESI-MS distinguishes between hydrochloride and free-base forms via isotopic patterns .

Q. What computational chemistry approaches (e.g., DFT methods) are suitable for modeling the electronic structure and tautomeric equilibria of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets predict tautomeric stability and hydrogen-bonding networks .

- Solvent modeling : PCM (Polarizable Continuum Model) simulations in water or DMSO replicate experimental tautomer ratios .

- TD-DFT : Predicts UV-Vis absorption spectra for comparison with experimental data .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to minimize competing side-reactions during the bis-alkylation step of methylazanediyl bridge formation?

- Methodological Answer :

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation selectivity .

- Kinetic studies : Monitor intermediates via in situ FTIR or NMR to identify side-products (e.g., mono-alkylated species) .

- Temperature gradients : Stepwise heating (40°C → 80°C) reduces premature reagent decomposition .

Q. What strategies resolve contradictions between computational predictions and experimental observations regarding hydrogen-bonding patterns in crystallographic studies?

- Methodological Answer :

- Multi-method validation : Combine DFT-predicted H-bond energies with X-ray crystallography and solid-state NMR .

- Synchrotron XRD : High-resolution data (≤1.0 Å) resolve ambiguous electron density maps in the methylazanediyl region .

- Dynamic simulations : Molecular dynamics (MD) in explicit solvent models explain solvent-induced tautomeric shifts .

Q. What experimental designs effectively evaluate environmental persistence while maintaining statistical power in long-term ecotoxicology studies?

- Methodological Answer :

- Split-plot designs : Randomize environmental compartments (soil, water) as main plots and degradation conditions (pH, UV exposure) as subplots .

- Replication : Use ≥4 replicates per treatment to account for microbial variability in biodegradation assays .

- Analytical controls : LC-MS/MS with isotopically labeled internal standards quantifies degradation products (e.g., pyrimidine fragments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.